N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride
CAS No.: 2415543-32-5
Cat. No.: VC7177109
Molecular Formula: C12H25ClN2O
Molecular Weight: 248.8
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2415543-32-5 |
---|---|
Molecular Formula | C12H25ClN2O |
Molecular Weight | 248.8 |
IUPAC Name | N,2,2-trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride |
Standard InChI | InChI=1S/C12H24N2O.ClH/c1-12(2,3)11(15)14(4)9-10-5-7-13-8-6-10;/h10,13H,5-9H2,1-4H3;1H |
Standard InChI Key | KIVKFPWVDRCVAS-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(=O)N(C)CC1CCNCC1.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name, N,2,2-trimethyl-N-(piperidin-4-ylmethyl)propanamide hydrochloride, systematically describes its structure:
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Propanamide core: A three-carbon chain with a carbonyl group (C=O) at position 1 and two methyl groups at position 2 (2,2-dimethyl).
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N-substituents: A methyl group (-CH₃) and a piperidin-4-ylmethyl group (C₅H₁₀N-CH₂-) attached to the amide nitrogen.
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Hydrochloride salt: The piperidine nitrogen is protonated and paired with a chloride counterion .
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₁₃H₂₅N₂O·HCl |
Molecular Weight | 277.82 g/mol (calculated) |
IUPAC Name | N,2,2-trimethyl-N-(piperidin-4-ylmethyl)propanamide hydrochloride |
Solubility | Likely water-soluble (hydrochloride salt) |
Storage Conditions | 2–8°C, protected from moisture |
Spectral Characterization
While experimental spectral data for this specific compound are unavailable, analogous piperidine amides exhibit characteristic peaks in NMR and IR spectroscopy:
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¹H NMR: Signals for piperidine protons (δ 1.4–2.8 ppm), methyl groups (δ 0.9–1.2 ppm), and amide NH (δ 6.5–7.5 ppm, if unprotonated) .
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IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Pathways
The compound is likely synthesized via a two-step process:
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Amide Coupling: Reacting 2,2-dimethylpropanoyl chloride with N-methyl-(piperidin-4-ylmethyl)amine in the presence of a base (e.g., triethylamine) to form the free base.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (Estimated) |
---|---|---|
Amide Formation | 2,2-Dimethylpropanoyl chloride, DCM, 0–25°C | 60–75% |
Salt Precipitation | HCl (gaseous), diethyl ether | >90% |
Process Optimization
Patent WO2014188453A2 highlights methods for analogous piperidine amides, emphasizing solvent selection (e.g., dichloromethane for amidation) and low-temperature salt precipitation to enhance purity .
Pharmacological Profile
Mechanism of Action
Piperidine amides frequently modulate central nervous system (CNS) targets. For example:
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Sigma-1 Receptor Agonism: Similar compounds show affinity for sigma receptors, implicating potential analgesic effects .
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Monoamine Modulation: N-substituted piperidines may inhibit serotonin/norepinephrine reuptake, suggesting antidepressant applications .
Preclinical Data
No direct studies on this compound exist, but structural analogs demonstrate:
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Bioavailability: Hydrochloride salts improve water solubility, enhancing oral absorption .
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Metabolism: Hepatic oxidation via CYP3A4, with urinary excretion of metabolites .
Table 3: Predicted ADMET Properties
Parameter | Prediction |
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LogP | 2.1 (moderate lipophilicity) |
Plasma Protein Binding | 85–90% |
Half-Life | 4–6 hours (rodent models) |
Applications and Future Directions
Industrial Relevance
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